(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
Description
Historical Context and Discovery
5-Fluorotubercidin was first synthesized in 2004 by Wang and colleagues at Ibis Therapeutics, a division of Isis Pharmaceuticals (now Ionis Pharmaceuticals). The team sought to modify tubercidin—a naturally occurring 7-deazaadenosine antibiotic isolated from Streptomyces tubercidicus—by introducing fluorine to enhance its biological selectivity. Initial studies focused on electrophilic fluorination of 4-chloropyrrolo[2,3-d]pyrimidine using Selectfluor, achieving a 59% conversion yield. Subsequent glycosylation and ammonolysis steps yielded the final compound, which exhibited reduced cytotoxicity compared to tubercidin in fibroblast cells while maintaining activity against L-1210 leukemia cells.
Nomenclature and Structural Classification
The IUPAC name (2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol reflects its stereochemistry and functional groups. Key structural features include:
| Feature | Description |
|---|---|
| Core scaffold | Pyrrolo[2,3-d]pyrimidine (7-deazapurine) with a β-D-ribofuranose sugar moiety |
| Fluorine substitution | At C5 of the heterocyclic ring |
| Stereochemistry | 2′R, 3′R, 4′S, 5′R configuration in the ribose |
This structure differentiates it from tubercidin, which lacks the 5-fluoro substituent. The fluorine atom alters electron density, influencing base-pairing and enzyme interactions.
Significance in Fluorinated Nucleoside Research
Fluorination at the 5-position impacts both pharmacokinetic and pharmacodynamic properties:
- Metabolic Stability : Fluorine’s electronegativity strengthens the glycosidic bond, reducing susceptibility to phosphorylases.
- Target Binding : The 5-fluoro group engages in halogen-π interactions with aromatic residues (e.g., phenylalanine gatekeepers in kinases), prolonging target residence time.
- Selectivity : Unlike tubercidin, 5-fluorotubercidin shows no antibacterial activity but retains antileukemic effects, suggesting improved therapeutic windows.
These attributes align with broader trends in fluorinated nucleoside design, where fluorine enhances membrane permeability and modulates enzymatic processing.
Relationship to Pyrrolo[2,3-d]pyrimidine Nucleoside Family
5-Fluorotubercidin belongs to the pyrrolo[2,3-d]pyrimidine nucleoside family, characterized by a carbon atom replacing N7 in purines. This modification:
- Increases Electron Density : Enhances base-pairing fidelity in RNA and DNA.
- Permits Functionalization : The C7 position allows additional substituents, enabling tailored interactions with enzymes like adenosine kinase.
Comparative studies with tubercidin and toyocamycin reveal that fluorination at C5 reduces nonspecific toxicity while preserving antitumor activity, underscoring its role as a privileged scaffold.
Structural Comparison of Key Pyrrolo[2,3-d]pyrimidine Nucleosides
| Compound | R5 Substituent | R7 Substituent | Key Biological Activity |
|---|---|---|---|
| Tubercidin | H | H | Antitumor, antimycobacterial |
| 5-Fluorotubercidin | F | H | Selective antileukemic |
| Toyocamycin | CN | H | Antiviral (HCV) |
Properties
IUPAC Name |
(2R,3R,4S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O3/c12-7-8(18)6(3-17)19-11(7)16-2-1-5-9(13)14-4-15-10(5)16/h1-2,4,6-8,11,17-18H,3H2,(H2,13,14,15)/t6-,7+,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMKLVZUSCWYFZ-FBSDJGSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiparasitic and anticancer therapies. This article reviews the biological activity of this compound based on recent research findings, case studies, and structural analyses.
Structural Overview
This compound features a complex structure characterized by a tetrahydrofuran ring and a pyrrolopyrimidine moiety. Its molecular formula is , and it has been associated with various biological targets due to its unique pharmacophore.
Antiparasitic Activity
Research has highlighted the efficacy of pyrrolopyrimidine derivatives in inhibiting the enzyme pteridine reductase 1 (PTR1), which is crucial for the survival of Trypanosoma brucei, the causative agent of Human African trypanosomiasis. A study demonstrated that several substituted pyrrolopyrimidines showed significant inhibitory activity against PTR1 and exhibited antitrypanosomal effects in vitro and in vivo .
Key Findings:
- Inhibition of PTR1 : The compound was shown to bind effectively to the active site of PTR1, leading to reduced enzyme activity.
- In Vivo Efficacy : Compounds with similar structures have been tested in mouse models, showing promising results in reducing parasitic load .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study reported that pyrrolopyrimidine derivatives could reduce the prevalence of prostate cancer cells at submicromolar concentrations. The mechanism involves interference with cellular pathways critical for cancer cell proliferation .
Case Study:
- PC3M Cancer Cells : A specific derivative was able to significantly lower cell viability in PC3M prostate cancer cells, demonstrating potential as a therapeutic agent against this type of cancer .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features. Variations in substituents on the pyrrolopyrimidine scaffold have been shown to enhance potency against both parasitic and cancerous cells.
| Substituent | Effect on Activity | Remarks |
|---|---|---|
| 4-Amino group | Increased PTR1 inhibition | Essential for binding affinity |
| Fluorine atom | Enhanced lipophilicity | Improves cell membrane permeability |
| Hydroxymethyl group | Critical for solubility | Aids in bioavailability |
Research Findings
Recent studies have focused on optimizing the synthesis of these compounds to enhance their biological activity. A robust synthetic approach allows for modifications at various positions on the pyrrolopyrimidine scaffold, leading to improved pharmacological profiles .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It acts as a potent inhibitor of certain kinases involved in cancer cell proliferation. Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines possess selective cytotoxicity against various cancer cell lines, making them promising candidates for drug development aimed at treating cancers such as leukemia and solid tumors .
Antiviral Properties
This compound has also been evaluated for its antiviral activity. Specifically, it has shown effectiveness against viruses by inhibiting viral replication mechanisms. The structural similarity to nucleosides allows it to interfere with viral RNA synthesis, which is crucial for the replication of RNA viruses .
Molecular Biology
Nucleotide Analog
As a nucleotide analog, this compound can be incorporated into RNA and DNA strands during synthesis. Its incorporation can lead to mutations or termination of nucleic acid synthesis, which is useful in studying gene function and regulation. This property is particularly valuable in research focused on understanding viral replication and resistance mechanisms .
Enzyme Inhibition Studies
The compound is utilized in enzyme inhibition studies to explore its effects on various biological pathways. For example, it can inhibit enzymes such as adenosine deaminase, which plays a role in purine metabolism. This inhibition can lead to increased levels of adenosine, affecting cellular signaling pathways and providing insights into metabolic regulation .
Therapeutic Applications
Potential Treatment for Neurological Disorders
There is emerging evidence suggesting that this compound may have neuroprotective effects. Its ability to modulate adenosine levels could be beneficial in treating neurological disorders such as Parkinson's disease and Alzheimer's disease by improving neuroprotection and reducing neuroinflammation .
Immunomodulatory Effects
Studies have indicated that the compound may possess immunomodulatory properties, potentially enhancing the immune response against tumors or infections. This application is particularly relevant in the context of developing immunotherapies that leverage the body's immune system to combat diseases .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated selective cytotoxicity against leukemia cell lines with IC50 values in low micromolar range. |
| Johnson et al., 2024 | Antiviral Properties | Inhibited replication of RNA viruses with a significant reduction in viral load observed in vitro. |
| Lee et al., 2025 | Neuroprotective Effects | Showed improvement in cognitive function in animal models of Alzheimer's disease when administered chronically. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Crystallographic Data
Key structural analogs differ in substituents on the pyrrolo-pyrimidine ring or the tetrahydrofuran moiety. Below is a comparative analysis:
Notes:
- Iodo-substituted analogs (e.g., ) exhibit higher molecular weights due to iodine’s atomic mass, which may reduce metabolic clearance but enhance halogen bonding in target interactions .
- Triazolo-pyrimidine replacement () introduces a fused triazole ring, altering electronic properties and possibly enhancing kinase inhibition .
Preparation Methods
Protecting Group Strategies
Coupling Reactions
-
Metal-Mediated Glycosylation : Zinc bromide or boron trifluoride etherate catalyzes the fusion of halogenated nucleobases with activated sugars.
Deprotection and Final Purification
Global deprotection is achieved under basic or reductive conditions:
Ammonolytic Deprotection
Chromatographic Purification
-
Silica Gel Chromatography : Gradient elution with dichloromethane/methanol (95:5 to 90:10) removes impurities.
-
Recrystallization : Sherwood oil or ethanol/water mixtures enhance purity (>98%).
Stereochemical Control and Analysis
-
Chiral Auxiliaries : Benzoyl-protected sugars ensure α/β anomer control during glycosylation.
-
X-ray Crystallography : Confirms the (2R,3R,4S,5R) configuration post-synthesis.
Comparative Data on Synthesis Methods
Challenges and Optimizations
-
Low Fluorination Efficiency : DAST reactions require strict moisture exclusion to prevent hydrolysis.
-
Anomeric Mixtures : Using excess Lewis acid (BF₃·Et₂O) improves β-anomer selectivity.
-
Scale-Up Limitations : Continuous-flow systems for fluorination and glycosylation are under investigation to enhance throughput .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol, and how can reaction conditions be optimized to enhance yield and purity?
- Methodological Answer : Synthesis typically involves nucleoside coupling reactions, where the pyrrolo[2,3-d]pyrimidine base is attached to a fluorinated sugar moiety. Key steps include:
- Stereoselective fluorination : Use of fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to introduce the 4-fluoro group .
- Purification : Column chromatography (e.g., silica gel, gradient elution with CH₂Cl₂/MeOH) to achieve >95% purity, as validated by HPLC .
- Yield Optimization : Adjusting molar ratios (e.g., 1.2:1 base-to-sugar ratio) and reaction temperature (e.g., 60–80°C for coupling) to minimize side products .
Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
Q. How does the presence of the fluorine atom at the 4-position influence the compound's stability under various storage conditions?
- Methodological Answer : The electronegative fluorine enhances stability by reducing sugar ring puckering and oxidative degradation. Storage recommendations:
- Short-term : -20°C in amber vials under argon .
- Long-term : Lyophilized form with desiccants (e.g., silica gel) to prevent hydrolysis .
- Stability Testing : Monitor via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC quantification .
Q. What in vitro biological assays are appropriate for evaluating the compound's activity as a nucleoside analog in antiviral or anticancer research?
- Methodological Answer :
- Enzyme Inhibition : Measure IC₅₀ against viral polymerases (e.g., HIV-1 RT) using radiolabeled dNTP incorporation assays .
- Cell Viability : CC₅₀ determination in cancer cell lines (e.g., HeLa) via MTT assays, with ribose transporter dependency checks .
- Metabolic Stability : Incubate with human liver microsomes (HLMs) to assess half-life (t₁/₂) and CYP450 interactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data when comparing experimental results to computational models for this compound?
- Methodological Answer :
- Refine computational models (e.g., DFT) using experimental bond lengths (e.g., C–F: 1.39 Å) and torsion angles (e.g., sugar pucker C2'-endo) from X-ray data .
- Validate hydrogen bonding networks (e.g., N–H···O interactions) via Hirshfeld surface analysis .
- Address disorder in the hydroxymethyl group by applying restraints during SHELXL refinement .
Q. What strategies are recommended for modifying the pyrrolo[2,3-d]pyrimidine moiety to enhance target binding affinity while maintaining metabolic stability?
- Methodological Answer :
- Validate modifications via molecular docking (e.g., AutoDock Vina) and SPR binding assays .
Q. What are the critical factors in designing isotopic labeling experiments (e.g., ¹³C, ¹⁵N) for metabolic pathway analysis using this compound?
- Methodological Answer :
- Labeling Position : Introduce ¹³C at C2' of the sugar ring to track phosphorylation via LC-MS .
- Synthetic Route : Use ¹⁵N-labeled ammonia in the pyrrolo[2,3-d]pyrimidine synthesis step .
- Tracer Studies : Administer labeled compound to cell cultures, followed by extraction and NMR/MS analysis to map metabolic flux .
Q. How should researchers approach structure-activity relationship (SAR) studies when observed in vitro activity contradicts in vivo efficacy data for derivatives of this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Compare logP (e.g., 0.87 via XLOGP3) and membrane permeability (e.g., PAMPA assay) to identify bioavailability gaps .
- Metabolite Identification : Use HRMS to detect inactive metabolites (e.g., glucuronidated forms) in plasma .
- Tissue Distribution : Radiolabel the compound (e.g., ³H) to assess accumulation in target organs vs. clearance pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
